3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
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Overview
Description
3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, an ethoxy group, and a trifluoromethoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide can be achieved through a multi-step process. One common method involves the following steps:
Starting Materials: 3-chloro-4-ethoxyaniline and 4-(trifluoromethoxy)benzoyl chloride.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).
Procedure: The 3-chloro-4-ethoxyaniline is dissolved in the solvent, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction. The 4-(trifluoromethoxy)benzoyl chloride is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature for several hours.
Purification: The resulting product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide has several scientific research applications:
Pharmaceuticals: It may serve as a lead compound for the development of new drugs due to its potential biological activity.
Agrochemicals: The compound can be used in the synthesis of herbicides or pesticides.
Material Science: It may be utilized in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: Researchers may use this compound to study its effects on various biological systems and pathways.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group is known to enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-ethoxy-N-[3-(2-oxazolo[5,4-b]pyridinyl)phenyl]benzamide
- 3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
Uniqueness
This compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethoxy group.
Properties
IUPAC Name |
3-chloro-4-ethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO3/c1-2-23-14-8-3-10(9-13(14)17)15(22)21-11-4-6-12(7-5-11)24-16(18,19)20/h3-9H,2H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOLKWCUJTVXBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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